3-(3-Chloro-2-methylpropyl)furan
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Overview
Description
3-(3-Chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H11ClO. It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2-methylpropyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2-methylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF3·Et2O) and proceeds through a formal [4 + 1] cycloaddition, followed by cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride (HCl) in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium diethyl phosphite and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furan derivatives with different oxidation states.
Reduction Reactions: Products include reduced furan derivatives with different functional groups.
Scientific Research Applications
3-(3-Chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylpropyl)furan involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, the furan ring can participate in various cycloaddition reactions, contributing to its versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Chloro-2-methylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H11ClO |
---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
IKMNUJCMHOXJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)CCl |
Origin of Product |
United States |
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